molecular formula C12H15FN2O2 B2782913 Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate CAS No. 329042-42-4

Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate

Cat. No. B2782913
CAS RN: 329042-42-4
M. Wt: 238.262
InChI Key: KWVIJGFYBHCKOB-UHFFFAOYSA-N
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Description

“Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate” is a chemical compound with the formula C12 H15 F N2 O2 . It is used for pharmaceutical testing . The compound is formed during the synthesis of flunarizine .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate”, has been a subject of interest in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate” can be represented by the Isomeric SMILES string COC(=O)N1CCN(CC1)c2ccc(cc2)F . The compound has a molecular weight of 238.258 Da .


Chemical Reactions Analysis

The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . The preparation of similar compounds involves reactions such as the reaction of 1-methyl-4-(piperidin-4-yl)piperazine with 1-fluoro-2-methoxy-4-nitrobenzene followed by catalytic hydrogenation .


Physical And Chemical Properties Analysis

“Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate” is a non-polymer . The compound has a formal charge of 0, an atom count of 32, a chiral atom count of 0, and a bond count of 33 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Fe-catalyzed Synthesis of Flunarizine : The compound, a known drug in the calcium channel blocker class, is industrially produced by condensation reactions involving derivatives similar to Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate. The compound's synthesis involves metal-catalyzed amination and Wittig reactions, highlighting its role in the preparation of pharmacologically significant compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).
  • Crystal Structure Analysis : Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate derivatives have been extensively studied for their crystal structures. For instance, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was analyzed, revealing a sterically congested piperazine derivative with a pharmacologically relevant core, indicating its potential in drug design and molecular engineering (Gumireddy et al., 2021).

Pharmacological Core Structures

  • Synthesis of Medicinally Relevant Compounds : Piperazine derivatives, including those structurally related to Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate, are synthesized and analyzed for their potential medicinal properties. Their roles in drug design, as well as the chemical strategies for their synthesis, are significant topics of research (Balaraju, Kalyani, & Laxminarayana, 2019).
  • Biological Evaluation of Derivatives : Synthesized derivatives of compounds structurally similar to Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate are evaluated for various biological activities, including antibacterial and antitumor activities, underscoring the compound's importance in the development of novel pharmaceuticals (Krishna Reddy et al., 2013).

Safety and Hazards

The compound is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored locked up and in a well-ventilated place .

properties

IUPAC Name

methyl 4-(4-fluorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-17-12(16)15-8-6-14(7-9-15)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVIJGFYBHCKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate

CAS RN

329042-42-4
Record name methyl 4-(4-fluorophenyl)piperazine-1-carboxylate
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